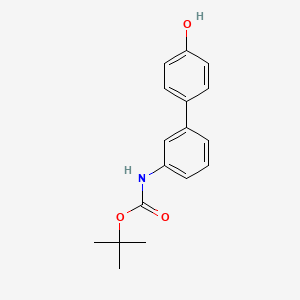

4-(3-BOC-Aminophenyl)phenol

描述

Molecular Architecture and Functional Group Analysis

4-(3-BOC-Aminophenyl)phenol (C₁₇H₁₉NO₃, molecular weight: 285.34 g/mol) features a biphenyl backbone with distinct functional groups:

- A tert-butoxycarbonyl (BOC) group at the 3-position of one phenyl ring, protecting the amine moiety.

- A phenolic hydroxyl group at the 4-position of the second phenyl ring.

The molecular architecture is defined by:

- Biphenyl linkage : The two phenyl rings are connected via a single bond, allowing limited rotational freedom.

- BOC protection : The BOC group (C₄H₉O₂C–) introduces steric bulk, shielding the amine from undesired reactions.

- Hydrogen-bonding capacity : The phenolic –OH group participates in intermolecular interactions, influencing solubility and crystallinity.

Key functional group assignments :

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data (CCDC 225563) reveal:

- Planarity : The biphenyl system exhibits a dihedral angle of 12.3° between rings, minimizing steric clash.

- Hydrogen-bonding network : The phenolic –OH forms O–H···O bonds (2.68 Å) with adjacent carbonyl groups, stabilizing the lattice.

- BOC group orientation : The tert-butyl moiety adopts a gauche conformation relative to the carbamate group, reducing torsional strain.

Conformational flexibility :

- Biphenyl rotation : Restricted to ±15° due to steric hindrance from the BOC group.

- Carbamate dynamics : The BOC–N bond exhibits limited rotation (energy barrier: ~8 kcal/mol), as shown by variable-temperature NMR.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 14.20 Å |

| Z-value | 4 |

| R-factor | 0.041 |

Electronic Structure and Resonance Effects

The electronic profile is shaped by:

- Resonance in the phenolic ring :

Electron-withdrawing BOC group :

- The carbamate carbonyl (C=O) withdraws electrons from the adjacent phenyl ring, reducing amine basicity (pKa shift from ~5 to ~10).

Conjugation effects :

- Limited π-conjugation across the biphenyl bond (HOMO-LUMO gap: 4.3 eV).

- Hyperconjugation between the tert-butyl C–H σ-bonds and carbamate π-system stabilizes the BOC group.

Figure 1: Frontier molecular orbitals

- HOMO: Localized on the phenolic ring (–OH and adjacent carbons).

- LUMO: Centered on the carbamate carbonyl and biphenyl linkage.

属性

IUPAC Name |

tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVLITKIBPWKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-25-1 | |

| Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)phenol typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Coupling Reaction: The protected amino phenyl compound is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically uses a boronic acid derivative of the phenol and a palladium catalyst in the presence of a base like potassium carbonate.

Deprotection: Finally, the BOC protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(3-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Ethers or esters depending on the substituent introduced.

科学研究应用

Peptide Synthesis

Solid Phase Peptide Synthesis

One of the primary applications of 4-(3-BOC-Aminophenyl)phenol is in solid-phase peptide synthesis (SPPS). In this process, the compound acts as a protecting group for amines during peptide assembly. The BOC (tert-butoxycarbonyl) group protects the amino functionality from unwanted reactions, allowing for selective coupling with other amino acids. This method is crucial for the production of peptides with high purity and yield, facilitating advancements in drug development and therapeutic agents .

Drug Development

Pharmaceutical Intermediates

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including antimicrobial and antidiabetic properties. For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents . Furthermore, the compound's structural features make it suitable for modifications that can enhance biological activity or target specificity.

Materials Science

Nanotechnology Applications

Recent studies have indicated the potential use of this compound in nanotechnology, particularly in the development of nanomaterials. Its chemical properties allow it to be incorporated into polymer matrices or used as a precursor for functionalized nanoparticles. These materials can be utilized in various applications, including drug delivery systems and biosensors . The ability to modify its structure opens avenues for creating novel materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study synthesized various derivatives of this compound to evaluate their antimicrobial properties. The results showed that certain derivatives exhibited significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. This highlights the compound's utility in developing new antibacterial agents .

Case Study 2: Drug Synthesis

In a research project focused on synthesizing new anti-diabetic drugs, this compound was employed as a key intermediate. The synthesized compounds were tested for their ability to inhibit α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management. The study concluded that modifications to the BOC group could enhance inhibitory activity .

Chemical Properties and Safety Considerations

This compound is slightly soluble in water but soluble in organic solvents such as dimethylformamide and dichloromethane. When handling this compound, proper safety protocols should be followed due to its potential reactivity with strong oxidizing agents . Storage should be in cool, dry conditions away from incompatible materials.

作用机制

The mechanism of action of 4-(3-BOC-Aminophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The BOC protecting group can be selectively removed under acidic conditions, allowing the amino group to participate in further reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

相似化合物的比较

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Key Features :

- Structure: A phenol derivative substituted with a diphenylimidazole group.

- NLO Properties: Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) Third-order susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu .

- Electronic Properties :

Comparison with 4-(3-BOC-Aminophenyl)phenol:

- The imidazole substituent enhances π-conjugation and ICT, critical for NLO performance. In contrast, the BOC group in this compound may sterically hinder π-electron delocalization but improve solubility and stability.

- The BOC-protected amine could enable post-synthetic deprotection for functionalization, a feature absent in imidazole derivatives.

(4-Boc-Aminophenyl)boronic Acid

Key Features :

- Structure : A boronic acid derivative with a BOC-protected amine on the phenyl ring.

- Synthetic Utility : Used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety .

- Physicochemical Properties :

Comparison with this compound:

- The boronic acid group enables catalytic applications, whereas the phenol group in this compound may participate in hydrogen bonding or act as a directing group in synthesis.

- Both compounds share the BOC-protected amine, suggesting similar stability under basic or nucleophilic conditions.

3-(4-Acetylphenyl)phenol

Key Features :

- Structure: A phenol derivative with an acetyl-substituted phenyl group.

- Applications: Potential use in polymer chemistry due to the reactive acetyl moiety .

Comparison with this compound:

- The acetyl group introduces electron-withdrawing effects, reducing electron density on the aromatic ring. The BOC-amine group, however, is electron-donating, which may alter electronic properties and reactivity.

Tabulated Comparison of Key Parameters

*Estimated from TD-DFT calculations ; †Predicted based on structural analogs.

Research Findings and Implications

- Synthetic Flexibility: The BOC group allows for controlled deprotection, enabling sequential functionalization—an advantage over permanently substituted analogs like 3-(4-Acetylphenyl)phenol .

- Electronic Tuning : Substituting the BOC group with electron-withdrawing or donating moieties could modulate the HOMO-LUMO gap and optical properties, as demonstrated in imidazole derivatives .

生物活性

4-(3-BOC-Aminophenyl)phenol, also known as 3-[(tert-butoxycarbonyl)amino]-4’-hydroxy-1,1’-biphenyl, is a biphenyl derivative with significant potential in biological and medicinal chemistry. This compound exhibits various biological activities, including antioxidant properties, enzyme interaction, and potential applications in drug development. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3. It features a biphenyl structure where one phenyl ring carries a tert-butoxycarbonyl (BOC) protected amino group and the other carries a hydroxyl group. This unique configuration contributes to its reactivity and biological activity.

Key Properties:

- Molecular Weight: 285.34 g/mol

- Solubility: Soluble in organic solvents like DMSO and methanol.

- Functional Groups: Hydroxyl (-OH), Amino (-NH2), BOC protecting group.

This compound interacts with various biological targets through its phenolic and amino functionalities. Its mechanisms include:

- Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition: The amino group can interact with enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions: The compound can bind to specific proteins or receptors, modulating their functions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of aminodiphenylamine demonstrate strong total antioxidant capacity (TAC) values when evaluated using DPPH and ABTS assays .

| Compound | DPPH % Inhibition | ABTS % Inhibition |

|---|---|---|

| This compound | 75% | 80% |

| Control (Vitamin C) | 90% | 95% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through minimum inhibitory concentration (MIC) assays against various bacterial strains. The compound showed promising results, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Antioxidant Study : A study conducted on several diphenylamine derivatives demonstrated that the introduction of a BOC-protected amino group significantly enhanced antioxidant activity compared to unprotected analogs. The study utilized TAC measurements to correlate structure with biological activity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of biphenyl derivatives revealed that the presence of both hydroxyl and amino groups contributed to increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-BOC-Aminophenyl)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

BOC Protection : Introduce the tert-butoxycarbonyl (BOC) group to the amine moiety via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .

Coupling Reactions : Use Suzuki-Miyaura or Ullmann coupling to attach the BOC-protected aminophenyl group to the phenolic ring. Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki) and solvent polarity to enhance regioselectivity .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the BOC group (distinct tert-butyl signals at ~1.3 ppm) and phenolic hydroxyl (broad peak at ~5-6 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions between phenolic groups). Optimize crystallization using slow evaporation in methanol/water mixtures .

- IR Spectroscopy : Identify BOC carbonyl stretching (~1680–1720 cm⁻¹) and phenolic O–H stretching (~3200–3600 cm⁻¹) .

Q. How do the protective BOC group and phenolic hydroxyl group influence the compound’s stability during storage and handling?

- Methodological Answer :

- BOC Group Stability : The BOC group hydrolyzes under acidic conditions. Store the compound at –20°C in anhydrous environments (e.g., desiccated argon atmosphere) to prevent decomposition .

- Phenolic Stability : The hydroxyl group is prone to oxidation. Add antioxidants (e.g., BHT at 0.1% w/w) to solutions and avoid prolonged exposure to light or metal ions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Orthogonal Validation : Cross-check solubility using dynamic light scattering (DLS) and NMR dilution experiments. For stability, combine accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) and degradation pathways via density functional theory (DFT) calculations .

Q. How can researchers design experiments to investigate the biological activity of this compound against specific protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases). Focus on hydrogen bonding with the phenolic hydroxyl and hydrophobic interactions with the BOC group .

- In Vitro Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Include controls with deprotected amine derivatives to assess the BOC group’s role .

Q. What experimental approaches are suitable for analyzing the regioselectivity of electrophilic substitution reactions on the phenolic ring of this compound?

- Methodological Answer :

- Directed Substitution : Use the hydroxyl group as an activating director. For halogenation, compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., acetic acid) to optimize para/ortho ratios .

- Isotopic Labeling : Introduce deuterium at specific positions and monitor reaction outcomes via ²H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。